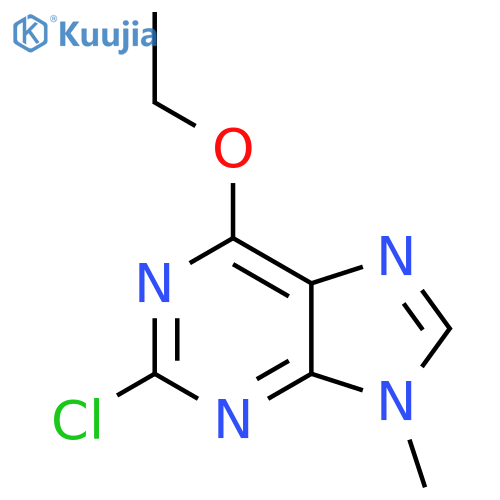

Cas no 2697-70-3 (2-Chloro-6-ethoxy-9-methyl-9H-purine)

2-Chloro-6-ethoxy-9-methyl-9H-purine 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-6-ethoxy-9-methyl-9H-purine

-

- インチ: 1S/C8H9ClN4O/c1-3-14-7-5-6(11-8(9)12-7)13(2)4-10-5/h4H,3H2,1-2H3

- InChIKey: XKSAXHMEXOJJAE-UHFFFAOYSA-N

- ほほえんだ: ClC1=NC(=C2C(=N1)N(C)C=N2)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 206

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 52.8

2-Chloro-6-ethoxy-9-methyl-9H-purine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM233661-1g |

2-Chloro-6-ethoxy-9-methyl-9H-purine |

2697-70-3 | 97% | 1g |

$497 | 2024-07-28 | |

| Chemenu | CM233661-1g |

2-Chloro-6-ethoxy-9-methyl-9H-purine |

2697-70-3 | 97% | 1g |

$483 | 2021-08-04 | |

| Alichem | A449040566-1g |

2-Chloro-6-ethoxy-9-methyl-9H-purine |

2697-70-3 | 97% | 1g |

$443.08 | 2023-09-02 | |

| Ambeed | A285153-1g |

2-Chloro-6-ethoxy-9-methyl-9H-purine |

2697-70-3 | 97% | 1g |

$414.0 | 2024-04-20 |

2-Chloro-6-ethoxy-9-methyl-9H-purine 関連文献

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

2-Chloro-6-ethoxy-9-methyl-9H-purineに関する追加情報

2-Chloro-6-ethoxy-9-methyl-9H-purine (CAS 2697-70-3): A Versatile Purine Derivative with Emerging Applications

2-Chloro-6-ethoxy-9-methyl-9H-purine (CAS 2697-70-3) is a specialized purine derivative that has garnered significant attention in pharmaceutical research and organic synthesis. This compound, characterized by its unique chloro-ethoxy-methyl substitution pattern, serves as a valuable building block for the development of novel bioactive molecules. The molecular structure of 2-Chloro-6-ethoxy-9-methyl-9H-purine features a purine core with strategic modifications that enhance its reactivity and potential applications.

In recent years, researchers have shown growing interest in modified purine compounds due to their diverse biological activities. The 2-position chlorine and 6-position ethoxy group in this molecule make it particularly useful for nucleophilic substitution reactions, while the 9-methyl group provides stability to the purine system. These structural features have made CAS 2697-70-3 a subject of numerous studies exploring its potential in drug discovery and medicinal chemistry applications.

The synthesis of 2-Chloro-6-ethoxy-9-methyl-9H-purine typically involves multi-step organic transformations starting from commercially available purine precursors. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to this valuable intermediate. Recent publications have highlighted improved yields and reduced byproduct formation in the production of 2697-70-3, addressing common challenges in purine chemistry.

From a pharmacological perspective, 2-Chloro-6-ethoxy-9-methyl-9H-purine serves as a key intermediate in the synthesis of potential therapeutic agents. Its structural similarity to naturally occurring purines makes it particularly valuable for designing enzyme inhibitors and receptor modulators. Current research trends focus on its incorporation into molecules targeting various biological pathways, with special attention to its potential in developing treatments for neurological conditions and metabolic disorders.

The physicochemical properties of CAS 2697-70-3 contribute significantly to its utility in chemical research. With moderate solubility in common organic solvents and characteristic spectral properties, this compound offers practical advantages for laboratory applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 2-Chloro-6-ethoxy-9-methyl-9H-purine and ensure its purity for research purposes.

In the context of current pharmaceutical trends, modified purine derivatives like 2697-70-3 are gaining attention for their potential in personalized medicine approaches. The compound's versatility allows for structural modifications that can fine-tune biological activity, making it valuable for structure-activity relationship studies. Researchers are particularly interested in how the ethoxy and chloro substituents influence molecular interactions with biological targets.

Quality control standards for 2-Chloro-6-ethoxy-9-methyl-9H-purine have become increasingly stringent as its applications expand. Reputable suppliers now provide comprehensive analytical data, including chromatographic purity profiles and detailed spectroscopic characterization. These quality assurances are critical for researchers who require high-purity purine building blocks for their synthetic projects.

The commercial availability of CAS 2697-70-3 has improved in recent years, with multiple specialty chemical suppliers offering this compound in various quantities. Market analysis indicates growing demand for functionalized purine derivatives, driven by expanding research in medicinal chemistry and drug discovery. Pricing trends reflect the compound's specialized nature and the complexity of its synthesis.

From a safety perspective, proper handling procedures should be followed when working with 2-Chloro-6-ethoxy-9-methyl-9H-purine. While not classified as highly hazardous, standard laboratory precautions for organic compounds apply. Material safety data sheets provide essential guidance on storage conditions, personal protective equipment, and disposal methods for this chemical.

Future research directions for 2697-70-3 include exploring its potential in novel drug delivery systems and as a scaffold for combinatorial chemistry. The compound's structural features make it amenable to various chemical transformations, offering opportunities for creating diverse molecular libraries. These applications align with current pharmaceutical industry needs for efficient lead compound generation.

In academic settings, 2-Chloro-6-ethoxy-9-methyl-9H-purine serves as an excellent teaching tool for demonstrating principles of heterocyclic chemistry and medicinal chemistry design. Its well-defined reactivity patterns make it suitable for advanced organic chemistry experiments, helping students understand important concepts in molecular modification and drug design.

The patent landscape reveals growing intellectual property activity surrounding purine derivatives similar to CAS 2697-70-3. Recent filings demonstrate innovative applications of these compounds in therapeutic areas ranging from antiviral agents to cognitive enhancers. This intellectual property activity underscores the commercial potential of properly functionalized purine systems.

Environmental considerations for 2-Chloro-6-ethoxy-9-methyl-9H-purine production and use have become increasingly important. Manufacturers are implementing more sustainable processes that minimize waste generation and energy consumption. These developments reflect broader industry trends toward greener chemical synthesis and responsible research practices.

Analytical method development for 2697-70-3 continues to advance, with researchers publishing improved protocols for quantification and characterization. These methodological improvements support quality assurance in both research and potential commercial applications, ensuring reliable results in studies utilizing this purine derivative.

In conclusion, 2-Chloro-6-ethoxy-9-methyl-9H-purine (CAS 2697-70-3) represents a valuable tool for pharmaceutical research and organic synthesis. Its unique structural features and versatile reactivity profile position it as an important building block in medicinal chemistry. As research into modified purine compounds continues to expand, this compound is likely to play an increasingly significant role in the development of novel bioactive molecules and therapeutic agents.

2697-70-3 (2-Chloro-6-ethoxy-9-methyl-9H-purine) 関連製品

- 2227891-22-5(5-(3R)-3-aminobutylthiophene-2-carbonitrile)

- 864859-88-1(N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide)

- 1805429-54-2(2-(Chloromethyl)-3-cyano-6-(difluoromethyl)-4-nitropyridine)

- 1807041-64-0(2-Bromo-6-ethoxytoluene)

- 2344678-99-3(3-Amino-5-(dimethylphosphoryl)benzoic acid)

- 1782311-81-2(2-{1-2-fluoro-3-(trifluoromethyl)phenylcyclopropyl}acetic acid)

- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)

- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)

- 303052-45-1(Neuropeptide Y(29-64))

- 177735-09-0((3-Methylthiophen-2-yl)boronic acid)